molecular formula C11H11N3O4S B2368580 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide CAS No. 391222-43-8

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide

Cat. No.: B2368580
CAS No.: 391222-43-8
M. Wt: 281.29
InChI Key: ZJLPMOCMQXYAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential in biological assays for its anti-inflammatory and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these physiological responses.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and pain.

Future Directions

The future directions for research on N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide and similar compounds could include further exploration of their anti-inflammatory properties and potential applications in medicine . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .

Preparation Methods

The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-4-methoxy-6-nitrobenzothiazole with propionyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide can be compared with other benzothiazole derivatives such as:

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
  • N-(6-chlorobenzo[d]thiazol-2-yl)propionamide

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-3-9(15)12-11-13-10-7(18-2)4-6(14(16)17)5-8(10)19-11/h4-5H,3H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLPMOCMQXYAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.